Direct Comparative Bioactivity Data Are Unavailable for CAS 1912575‑18‑8
A systematic search of primary research articles, patents (including US 9617269, US 8829010‑B2), and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative bioactivity record for N‑[2‑(3‑methoxyphenyl)ethyl]‑1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine. The closest structurally characterised analogues, such as 3‑(phenylethynyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine derivatives (Src IC₅₀ range 0.5–50 nM) [1] and 1‑isopropyl‑3‑substituted pyrazolo[3,4‑d]pyrimidin‑4‑amines (RET IC₅₀ < 10 nM) [2], differ in at least two substitution sites and cannot serve as direct comparators. Because no head‑to‑head assay has been performed with this compound, a quantified differentiation claim cannot be substantiated.
| Evidence Dimension | Kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Closest literature analogues: Src IC₅₀ 0.5–50 nM (3-phenylethynyl series); RET IC₅₀ <10 nM (1-isopropyl series) |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assays (literature data only) |
Why This Matters
Without a measured IC₅₀ value, any procurement decision that relies on a presumed potency or selectivity profile is unsupported.
- [1] Zhang CH, et al. J Med Chem. 2015;58:3957‑3974. View Source
- [2] Mologni L, et al. Eur J Med Chem. 2012;54:118‑128. View Source
